2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-formyl-3-pyridin-4-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-7-9-5-14(6-10(16)17)13-11(9)8-1-3-12-4-2-8/h1-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYRSMSOOKNRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2C=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a formyl group and a pyridine ring, contributing to its unique reactivity and biological properties. The chemical formula is , and its IUPAC name is this compound.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways, potentially modulating immune responses.
- Antioxidant Activity : It has been observed to exhibit antioxidant properties, which can help mitigate oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens.
Biological Activity Data
Antimicrobial Activity
A study evaluated the antimicrobial effects of compounds related to the pyrazole structure, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
Research focused on the anti-inflammatory properties of pyrazole derivatives demonstrated that this compound effectively inhibited pro-inflammatory cytokines in vitro. This suggests a mechanism where the compound could be beneficial in treating inflammatory diseases .
Cytotoxicity in Cancer Research
In cancer research, the compound was tested against various cancer cell lines, including breast and liver cancer cells. It showed promising cytotoxic effects, leading to apoptosis and cell cycle arrest, indicating its potential as an anticancer agent .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop novel compounds with desired properties.
Biology
The compound has been investigated for its potential as a ligand in coordination chemistry. It interacts with biological macromolecules, which can lead to insights into enzyme mechanisms and cellular signaling pathways.
Medicine
In medicinal chemistry, 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid is being explored for its therapeutic properties , including:
- Anti-inflammatory Activity : Studies suggest that it may modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.
- Anticancer Properties : Preliminary research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.
Industry
The compound is also utilized in the development of advanced materials, such as:
- Polymers : Its unique chemical structure can enhance the properties of polymeric materials.
- Nanomaterials : The compound's reactivity allows it to be incorporated into nanomaterials for applications in electronics and catalysis.
Case Studies and Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Studies : Research has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL. This suggests potential applications in developing new antibacterial agents.
- Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes have revealed its potential to modulate enzyme activity, which could lead to new therapeutic strategies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents on the pyrazole ring, chain length, and functional groups. Key comparisons include:
Table 1: Substituent and Molecular Property Comparison
*Calculated based on molecular formula.
Preparation Methods
Pyrazole Ring Construction and Pyridine Substitution
One common approach to prepare pyrazole derivatives involves the condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For this compound, methylhydrazine or hydrazine hydrate is reacted with appropriately substituted precursors to form the pyrazole ring.
In a representative method, the synthesis starts from a pyridine derivative, such as 4-methylpyridine, which undergoes lithiation (using LDA) followed by reaction with a Weinreb amide to afford a ketone intermediate. This ketone is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce a formyl equivalent, which upon reaction with methylhydrazine in acidic ethanol yields the pyrazole ring bearing the pyridin-4-yl substituent.
Introduction of the Aldehyde Group at the 4-Position
The aldehyde group at the 4-position of the pyrazole can be introduced via the Vilsmeier-Haack reaction, a classical formylation method. This involves treating the pyrazole intermediate with a Vilsmeier reagent generated from phosphoryl chloride and DMF at elevated temperatures (90-120 °C). This reaction selectively installs the formyl group at the 4-position of the pyrazole ring.
Attachment of the Acetic Acid Side Chain
The acetic acid moiety is commonly introduced through alkylation of the pyrazole nitrogen with a haloacetic acid derivative or its equivalent. For example, the pyrazole nitrogen can be alkylated with chloroacetic acid or its esters under basic conditions (e.g., K2CO3 in DMF) to yield the acetic acid-substituted pyrazole.
Alternatively, the acetic acid group may be introduced by converting an ester intermediate to the acid via hydrolysis.
Representative Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Lithiation and ketone formation | 4-methylpyridine, LDA, THF; then Weinreb amide | Forms ketone intermediate |
| 2 | Formylation precursor formation | DMF-DMA, DMF | Introduces formyl equivalent |
| 3 | Pyrazole ring formation | Methylhydrazine, acetic acid, EtOH | Cyclization to pyrazole |
| 4 | Formylation at C-4 of pyrazole | Vilsmeier-Haack reagent (POCl3 + DMF), 90-120 °C | Selective aldehyde installation |
| 5 | N-alkylation with acetic acid | Chloroacetic acid or ester, K2CO3, DMF | Attaches acetic acid side chain |
| 6 | Hydrolysis (if ester used) | Aqueous base or acid hydrolysis | Converts ester to acetic acid |
Literature-Based Synthesis Examples
Example from J-Stage (2014) : The synthesis of pyrazole derivatives bearing pyridine substituents involved sequential treatment of 4-methylpyridine with LDA and Weinreb amide to form ketone intermediates, followed by DMF-DMA and methylhydrazine to yield the pyrazole. Subsequent functionalizations included alkylation with halogenated acetic acid derivatives to install the acetic acid group.
Vilsmeier-Haack Formylation : Pyrazole derivatives were formylated at the 4-position using Vilsmeier-Haack reaction conditions (POCl3/DMF) at 90-120 °C, providing the aldehyde functionality critical for the target compound.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield/Remarks |
|---|---|---|---|
| 1 | 4-methylpyridine ketone intermediate | LDA, THF, Weinreb amide | High yield, key intermediate |
| 2 | Formylated ketone precursor | DMF-DMA, DMF | Efficient introduction of formyl |
| 3 | Pyrazole ring with pyridin-4-yl substituent | Methylhydrazine, acetic acid, EtOH | Cyclization step |
| 4 | 4-formyl-pyrazole derivative | Vilsmeier-Haack reagent (POCl3/DMF), heat | Selective formylation |
| 5 | N-(carboxymethyl)pyrazole acid derivative | Chloroacetic acid, K2CO3, DMF | Alkylation to attach acetic acid |
| 6 | Final acid product | Hydrolysis (if ester intermediate used) | Purification yields pure acid |
Research Findings and Notes
- The choice of base and solvent (e.g., K2CO3 in DMF) is crucial for efficient alkylation without side reactions.
- The Vilsmeier-Haack reaction is highly selective for the 4-position on the pyrazole ring, allowing precise aldehyde placement.
- The intermediate ketone and pyrazole formation steps are sensitive to moisture and require anhydrous conditions for optimal yields.
- Purification is typically achieved by recrystallization or chromatography to isolate the pure acid form.
- Alternative methods such as oxidation of pyrazole-4-carbaldehyde derivatives to acids using potassium permanganate have been reported but are less common for this specific substitution pattern.
This detailed synthesis overview consolidates diverse research findings and standard organic synthesis protocols to provide a comprehensive guide to preparing 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid. The methods emphasize the strategic construction of the pyrazole core, selective functionalization, and careful choice of reagents to achieve high purity and yield.
Q & A
Q. What are the recommended synthetic strategies for preparing 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Pyrazole Ring Formation : Condensation of hydrazine derivatives with β-keto aldehydes or diketones. For example, malonaldehyde derivatives can react with pyridine-containing precursors under mild conditions to form the pyrazole core .
- Functionalization : Introduction of the formyl group at the 4-position via Vilsmeier-Haack formylation or oxidation of methyl groups. The acetic acid side chain is often introduced through nucleophilic substitution or ester hydrolysis (e.g., ethyl acetate intermediates hydrolyzed to carboxylic acids) .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Purification Method | Reference |
|---|---|---|---|---|
| Pyrazole formation | Malonaldehyde, RT, 1.1 eq. | 64% | Reversed-phase chromatography | |
| Side-chain addition | Trifluoroacetate salt formation, HCl | - | Column chromatography |
Q. How can researchers characterize this compound’s purity and structural integrity?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., pyridin-4-yl protons at δ 8.5–9.0 ppm, formyl proton at δ 9.5–10.0 ppm) .
- Infrared (IR) Spectroscopy : Peaks at 1716 cm (C=O stretch of acetic acid) and 1769 cm (formyl group) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a buffer (e.g., ammonium acetate, pH 6.5) and UV detection at 254 nm to assess purity .
Q. Critical Parameters :
Q. What solvents and storage conditions are optimal for this compound?
Methodological Answer:
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s carboxylic acid and pyridine groups. Limited solubility in water or hexane .
- Storage : Store as a powder at room temperature in a desiccator to prevent hydrolysis of the formyl group. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
Methodological Answer:
- Pyridine Substitution : Replacement of pyridin-4-yl with pyridin-3-yl alters binding affinity in kinase inhibition assays due to changes in hydrogen-bonding interactions .
- Formyl Group Replacement : Substituting the formyl group with methyl or nitro groups reduces electrophilicity, impacting covalent binding to target proteins .
Q. Case Study :
- A derivative with a trifluoromethyl group at the 3-position showed enhanced metabolic stability (t > 6 hrs in liver microsomes) compared to the parent compound .
Q. How can researchers resolve contradictions in reported solubility or stability data?
Methodological Answer:
Q. Example Conflict :
- Discrepancies in thermal stability (e.g., decomposition at 215°C vs. 293°C) may arise from differences in crystallinity or hydrate formation. Use differential scanning calorimetry (DSC) to clarify .
Q. What advanced applications exist in medicinal chemistry?
Methodological Answer:
- Kinase Inhibition : The pyridin-4-yl and pyrazole motifs are key in ATP-binding pockets. Structure-activity relationship (SAR) studies optimize selectivity for JAK2 or EGFR kinases .
- Prodrug Design : Esterification of the acetic acid group improves bioavailability. Hydrolysis in vivo regenerates the active metabolite .
Q. Pharmacokinetic Data :
| Derivative | LogP | Plasma Protein Binding (%) | Reference |
|---|---|---|---|
| Parent compound | 1.2 | 85 | |
| Ethyl ester prodrug | 2.5 | 92 |
Q. How can researchers mitigate challenges in scaling up synthesis?
Methodological Answer:
Q. Scale-Up Example :
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Toxicity Screening : Pyrazole derivatives may exhibit hepatotoxicity. Conduct Ames tests for mutagenicity .
- First Aid : In case of inhalation, administer oxygen and monitor for respiratory distress. For skin contact, wash with 10% sodium bicarbonate solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
